1-(2-Pyridyl)piperazine dihydrochloride

Description

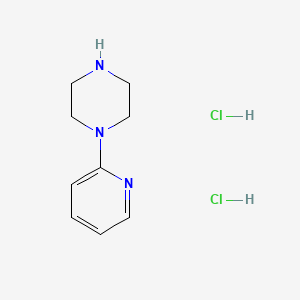

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-pyridin-2-ylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c1-2-4-11-9(3-1)12-7-5-10-6-8-12;;/h1-4,10H,5-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVHMMBZOHKYBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200300 | |

| Record name | Piperazine, 1-(2-pyridinyl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52266-53-2 | |

| Record name | Piperazine, 1-(2-pyridinyl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052266532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-(2-pyridinyl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-2-yl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 2 Pyridyl Piperazine Dihydrochloride and Its Derivatives

Strategies for the Synthesis of 1-(2-Pyridyl)piperazine (B128488) Dihydrochloride (B599025)

The preparation of 1-(2-pyridyl)piperazine dihydrochloride can be achieved through several synthetic pathways. A common and direct method involves the nucleophilic aromatic substitution reaction between 2-halopyridines and piperazine (B1678402).

Reaction Scheme:

2-Chloropyridine + Piperazine → 1-(2-Pyridyl)piperazine

1-(2-Pyridyl)piperazine + 2 HCl → this compound

Another innovative approach is a one-pot, one-step synthesis for monosubstituted piperazine derivatives, which can be adapted for 1-(2-pyridyl)piperazine. nih.gov This method starts from a protonated piperazine, such as piperazine monohydrochloride or monoacetate, eliminating the need for protecting groups. nih.gov The reaction proceeds in common solvents like methanol (B129727) or acetic acid, often at room temperature or under reflux. nih.gov The use of heterogeneous catalysis, for instance, with metal ions supported on polymeric resins, can shorten reaction times and simplify purification as the catalyst can be easily filtered off. nih.gov

A variation of the nucleophilic aromatic substitution involves phase-transfer catalysis. For the synthesis of a related compound, 1-(2-pyrimidyl)piperazine, a method has been described where piperazine and 2-chloropyrimidine (B141910) react under alkaline conditions in the presence of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt. google.com This reaction can be carried out in water or a mixed solvent system of water and an organic solvent like chloroform. google.com This approach could potentially be adapted for the synthesis of 1-(2-pyridyl)piperazine.

Functionalization and Derivatization Approaches Utilizing the Piperazine Moiety

The piperazine ring of 1-(2-pyridyl)piperazine, with its two nitrogen atoms, offers a versatile platform for a variety of chemical transformations. The secondary amine (NH) group is a key site for functionalization, allowing for the introduction of a wide range of substituents and the construction of more complex molecules.

Alkylation and acylation are fundamental reactions for derivatizing the piperazine moiety. The secondary amine is nucleophilic and readily reacts with alkyl halides, acyl chlorides, and other electrophiles.

Alkylation: N-alkylation of the piperazine ring is a common strategy to introduce various alkyl groups. nih.gov For instance, the reaction of 1-(2-pyridyl)piperazine with an alkyl bromide in the presence of a base will yield the corresponding N-alkylated derivative. A simple synthesis of N-alkylpiperazines has been reported by the alkylation of N-acetylpiperazine followed by hydrolysis of the acetyl group. researchgate.net

Acylation: Acylation of the piperazine nitrogen can be achieved using acyl chlorides or carboxylic acids under appropriate conditions. Direct acylation of piperazine derivatives from carboxylic acids can be performed under mild conditions, providing a rapid route to monoacylated products. nih.gov

The table below summarizes some examples of alkylation and acylation reactions on piperazine derivatives.

| Reaction Type | Reagents | Product Type |

| Alkylation | Alkyl halides (e.g., R-Br) | N-Alkyl-1-(2-pyridyl)piperazine |

| Acylation | Acyl chlorides (e.g., R-COCl) | N-Acyl-1-(2-pyridyl)piperazine |

| Reductive Amination | Aldehydes/Ketones, Reducing agent | N-Alkyl-1-(2-pyridyl)piperazine |

The nitrogen atoms of the piperazine ring can act as nucleophiles in substitution reactions. This is particularly relevant in the synthesis of arylpiperazines. The reaction of piperazine with activated aryl halides, such as pentafluoropyridine (B1199360), demonstrates its efficacy as a nucleophile. researchgate.net In this case, the substitution preferentially occurs at the para position of the pentafluoropyridine due to the activating effect of the ring nitrogen. researchgate.net

Pyridines with leaving groups at the 2 and 4 positions are susceptible to nucleophilic attack, proceeding through an addition-elimination mechanism. quimicaorganica.org The reactivity of N-methylpyridinium ions with piperidine (B6355638) has been studied, showing a mechanism that involves rate-determining deprotonation of the addition intermediate. nih.gov

1-(2-Pyridyl)piperazine is a valuable building block for the synthesis of more complex molecules, including macrocycles and ligands for metal complexes. The bidentate nature of the 2-pyridylpiperazine unit (with coordination possible through the pyridine (B92270) nitrogen and one of the piperazine nitrogens) makes it useful in coordination chemistry.

For example, piperazine-containing macrocycles have been synthesized for applications such as MRI contrast agents. nih.gov The synthesis can involve a one-pot cyclization/imine formation followed by reduction. nih.gov The piperazine moiety can be incorporated to create a more rigid ligand framework, which can enhance the kinetic inertness of the resulting metal complexes. nih.gov

Furthermore, the reaction of N-(2-pyridinyl)piperazines with carbon monoxide and ethylene (B1197577) in the presence of a rhodium catalyst leads to a novel carbonylation reaction at a C-H bond in the piperazine ring. acs.org This reaction involves dehydrogenation followed by carbonylation at the C-H bond alpha to the nitrogen atom substituted by the pyridine ring. acs.org

Green Chemistry and Scalable Synthetic Processes for Related Piperazine Compounds

Photoredox catalysis has emerged as a powerful tool in green chemistry for the synthesis of piperazine derivatives. mdpi.com Organic photoredox catalysts can be used for C-H alkylation of carbamate-protected piperazines. mdpi.com This method offers a sustainable alternative to traditional methods and can be transitioned from batch to continuous flow conditions, which is advantageous for scalability. mdpi.com The use of amino-acid-derived radical precursors through decarboxylation avoids toxic reagents like tin. mdpi.com

A scalable and stereoselective synthesis of polyfunctional piperazines has been developed using a combination of visible-light irradiation and aluminum organometallics. nih.gov This process involves a [3+3] cycloaddition of azomethine ylides and allows for the one-step synthesis of densely functionalized piperazines from readily available imine starting materials. nih.gov

The table below highlights key aspects of green and scalable synthetic approaches for piperazine compounds.

| Approach | Key Features | Advantages |

| Organic Photoredox Catalysis | Use of organic photocatalysts, C-H functionalization. mdpi.com | Avoids heavy metals, sustainable, can be used in flow chemistry. mdpi.com |

| Visible-Light Mediated Synthesis | [3+3] cycloaddition promoted by visible light and aluminum organometallics. nih.gov | Scalable, stereoselective, one-step process. nih.gov |

| Heterogeneous Catalysis | Metal ions supported on polymeric resins. nih.gov | Easy separation and reuse of catalyst, simplified workup. nih.gov |

Applications in Drug Discovery and Medicinal Chemistry

Role as a Privileged Scaffold and Building Block in Drug Design

The concept of a privileged scaffold is central to understanding the importance of the 1-(2-pyridyl)piperazine (B128488) core. nih.gov This designation is attributed to molecular structures that are capable of binding to multiple, distinct biological targets, thereby offering a rich starting point for the development of new drugs. The piperazine (B1678402) ring itself is a common feature in many approved drugs, valued for its ability to influence a molecule's physicochemical properties. nih.govresearchgate.net

The pharmacological profile of a drug candidate is significantly influenced by the inherent properties of its molecular scaffold. The 1-(2-pyridyl)piperazine moiety imparts several desirable characteristics:

Basicity and Solubility: The presence of two nitrogen atoms in the piperazine ring allows for protonation, which can enhance aqueous solubility, a critical factor for drug delivery and absorption. nih.gov

Chemical Reactivity and Conformational Flexibility: The piperazine ring's structure allows for straightforward chemical modifications at its nitrogen atoms, enabling the synthesis of diverse libraries of compounds. nih.govnih.gov Its conformational flexibility allows it to adapt to the binding sites of various receptors. nih.gov

Blood-Brain Barrier Permeability: The physicochemical properties of the pyridylpiperazine scaffold often contribute to its ability to cross the blood-brain barrier, a crucial requirement for CNS-active drugs. researchgate.net

Receptor Interactions: The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, while the pyridine (B92270) ring can engage in various interactions, including pi-stacking, with biological targets.

These properties make the 1-(2-pyridyl)piperazine scaffold a valuable tool for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of new drug candidates. nih.gov

As a versatile building block, 1-(2-pyridyl)piperazine dihydrochloride (B599025) has been utilized in the synthesis of a wide array of novel therapeutic agents. Its structure allows for the attachment of various substituents at the N4-position of the piperazine ring, leading to compounds with tailored affinities for specific biological targets. Many research efforts have focused on synthesizing derivatives that target neurotransmitter receptors, which are implicated in a range of neurological and psychiatric disorders. ijrrjournal.com The ability to systematically modify the structure and observe the effects on biological activity is a cornerstone of structure-activity relationship (SAR) studies, which are essential for drug optimization. researchgate.net

Exploration in Central Nervous System (CNS) Active Compounds

The 1-(2-pyridyl)piperazine scaffold is particularly prominent in the development of drugs targeting the central nervous system. silae.it Its inherent properties make it well-suited for interacting with various CNS receptors, and it forms the core of many compounds investigated for their potential to treat depression, anxiety, and psychosis.

Many CNS disorders are linked to the dysregulation of neurotransmitter systems, such as the serotonergic and dopaminergic systems. ijrrjournal.com The 1-(2-pyridyl)piperazine scaffold has proven to be an excellent starting point for the development of molecules that can modulate these systems. Derivatives have been synthesized that exhibit high affinity for various serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. nih.gov

For instance, research has shown that arylpiperazine derivatives can act as potent ligands for serotonin-7 receptors (5-HT7Rs). nih.gov The table below illustrates the binding affinities of some 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives for the 5-HT7R.

| Compound | Target Receptor | Binding Affinity (Ki) (nM) |

| 99mTcN- researchgate.net | 5-HT7R | 22.57 ± 0.73 |

| 99mTcN- d-nb.info | 5-HT7R | 14.85 ± 0.32 |

This table showcases the binding affinities of two different 1-(3-nitropyridin-2-yl)piperazine derivatives for the serotonin-7 receptor, indicating their potential as targeted radiotracers for this receptor. nih.gov

The 1-(2-pyridyl)piperazine moiety is a key structural feature in many compounds investigated for their antidepressant and anxiolytic properties. This is often due to their interaction with serotonin receptors, particularly the 5-HT1A subtype, which is a well-established target for these conditions. nih.gov

Several studies have demonstrated the anxiolytic-like effects of new arylpiperazine derivatives. For example, compounds have been shown to exert their effects through direct participation of 5-HT1A receptors. nih.gov The table below presents the binding affinities of various aryl piperazine derivatives for the 5-HT1A receptor, a key target in antidepressant research.

| Compound | Target Receptor | Binding Affinity (Ki) (nM) |

| Compound 21k | 5-HT1A | 62 |

| Compound 21n | 5-HT1A | 28 |

| Compound 27 | 5-HT1A | 0.44 |

| Compound 6a | 5-HT1A | 1.28 |

This table highlights the high affinity of several aryl piperazine derivatives for the 5-HT1A receptor, a crucial target for antidepressant medications. d-nb.infotandfonline.comresearchgate.net

The development of multi-target antidepressants is a growing area of research, and the pyridylpiperazine scaffold is well-suited for this approach. researchgate.net Researchers have designed compounds that not only target the serotonin transporter (SERT) but also exhibit high affinity for 5-HT1A and 5-HT7 receptors, which may lead to more effective and faster-acting antidepressants. researchgate.netbohrium.com

In the field of antipsychotic drug discovery, the 1-(2-pyridyl)piperazine scaffold has been explored for its potential to yield atypical antipsychotics. nih.gov These drugs typically exhibit a dual antagonism of dopamine D2 and serotonin 5-HT2A receptors, a profile believed to be responsible for their efficacy against the positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects. researchgate.net

The ratio of 5-HT2A to D2 receptor affinity is a critical factor in the design of atypical antipsychotics. researchgate.net The table below shows the receptor binding profiles of some fused tricyclic heterocycle piperazine derivatives, highlighting their potential as multireceptor atypical antipsychotics.

| Compound | D2 Receptor Affinity (Ki, nM) | 5-HT1A Receptor Affinity (Ki, nM) | 5-HT2A Receptor Affinity (Ki, nM) |

| Compound 47 | 1.8 | 0.9 | 2.1 |

This table illustrates the high affinity of a specific piperazine derivative for key dopamine and serotonin receptors, suggesting its potential as a novel atypical antipsychotic agent. drugbank.com

Furthermore, research into N-phenylpiperazine analogs has focused on achieving selectivity for the D3 versus the D2 dopamine receptor subtype, which may offer a novel approach to treating schizophrenia with an improved side-effect profile. mdpi.com

Antimicrobial Activity of Piperazine Derivatives

The piperazine nucleus is a key component in the development of novel antimicrobial agents. researchgate.netapjhs.com Researchers have synthesized and evaluated various derivatives of 1-(2-pyridyl)piperazine for their efficacy against a range of bacterial and fungal pathogens.

One area of investigation involves the creation of hybrid molecules that combine the pyridylpiperazine scaffold with other pharmacologically important structures. For instance, derivatives of 1-(3-nitropyridin-2-yl)piperazine were synthesized and tested for their ability to inhibit urease, an enzyme crucial for the survival of pathogens like Helicobacter pylori. nih.gov Two specific derivatives, designated 5b and 7e, demonstrated potent urease inhibition with IC₅₀ values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively. These values are significantly lower than that of the standard inhibitor, thiourea (B124793) (IC₅₀ = 23.2 ± 11.0 µM), highlighting the potential of these compounds in treating infections associated with urease-producing bacteria. nih.gov

In another study, a series of novel piperazine derivatives were screened for their antibacterial activity against several ATCC strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Shigella flexneri. ijcmas.comijcmas.com Among the tested compounds, a derivative labeled RL-308 showed significant bactericidal effects. ijcmas.com It exhibited a minimum inhibitory concentration (MIC) of 2 µg/mL against Shigella flexneri and 4 µg/mL against S. aureus. ijcmas.com The minimum bactericidal concentration (MBC) for RL-308 against these same pathogens was found to be 4 µg/mL and 8 µg/mL, respectively, indicating its potential as an effective antibacterial agent. ijcmas.com

Furthermore, research into disubstituted piperazines has yielded compounds with broad-spectrum antimicrobial activity. nih.gov A study involving the synthesis of 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides revealed that compound 3k was the most potent antibacterial agent, with Listeria monocytogenes being the most sensitive bacterium. nih.gov Notably, compounds 3d , 3g , and 3k were more potent than ampicillin (B1664943) against MRSA. Compound 3k also exhibited the best antifungal activity, with Trichoderma viride being the most susceptible fungus. nih.gov

Anticancer Potential of Piperazine Derivatives

The 1-(2-Pyridyl)piperazine scaffold is also a prominent feature in the design of novel anticancer agents. nih.govwisdomlib.org Its derivatives have been investigated for their cytotoxic activity against various human cancer cell lines. nih.govmdpi.com

In one study, novel arylpiperazine derivatives were synthesized and evaluated for their in vitro cytotoxicity against human prostate cancer cell lines (PC-3, LNCaP, and DU145). mdpi.com Compounds 9 and 15 demonstrated potent cytotoxic effects against LNCaP cells, with IC₅₀ values below 5 μM. mdpi.com Another compound, 8 , was particularly effective against DU145 cells, showing an IC₅₀ of 8.25 μM. mdpi.com

The versatility of the piperazine ring is further demonstrated in its incorporation into vindoline (B23647), a monomer of Vinca alkaloids. mdpi.com A series of novel vindoline-piperazine conjugates were synthesized and tested on 60 human tumor cell lines. mdpi.comresearchgate.net Conjugates containing [4-(trifluoromethyl)benzyl]piperazine (23 ) and 1-bis(4-fluorophenyl)methyl piperazine (25 ) attached to position 17 of vindoline were identified as highly potent. mdpi.com Compound 23 was most effective against the MDA-MB-468 breast cancer cell line (GI₅₀ = 1.00 μM), while compound 25 showed its highest potency against the HOP-92 non-small cell lung cancer cell line (GI₅₀ = 1.35 μM). mdpi.com

Another approach involved synthesizing piperazine-substituted dihydroxy-naphthoquinone derivatives as potential inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a target for cancer therapy. acs.org A derivative, compound 9 , was synthesized from 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) and 1-(2-pyridyl)piperazine. In silico studies showed this compound had a strong binding profile to PARP-1, with a docking score of -7.41 kcal/mol and an MM/GBSA score of -43.77 kcal/mol, suggesting its potential as a PARP-1 inhibitor. acs.org

Other Emerging Pharmacological Applications of Piperazine Derivatives

Beyond antimicrobial and anticancer activities, derivatives of 1-(2-pyridyl)piperazine are being explored for a range of other therapeutic applications, particularly in the field of neuroscience. nih.govresearchgate.netsilae.it The piperazine moiety is a common structural feature in drugs targeting the central nervous system. nih.govresearchgate.net

Research has shown that certain piperazine derivatives possess anticonvulsant properties. wisdomlib.orgresearchgate.net In a study designed to explore this activity, several piperazine derivatives were synthesized and tested using the Maximal Electroshock Seizure (MES) method. researchgate.net Compounds designated as II and IV demonstrated good anticonvulsant activity with low associated neurotoxicity. researchgate.net

Furthermore, the piperazine scaffold is integral to the development of multi-target ligands for potential use as antipsychotic agents. rsc.org A novel series of multi-receptor ligands were designed to interact with dopamine D₂, serotonin 5-HT₁ₐ, and 5-HT₂ₐ receptors. One compound, 3w , exhibited high mixed affinities for these key receptors and showed favorable antipsychotic-like activities in in vivo assessments, positioning it as a candidate for further development. rsc.org

The anxiolytic potential of piperazine derivatives has also been a subject of investigation. silae.it Compounds like m-chlorophenylpiperazine have been shown to act as agonists at 5-HT₁ₐ receptors, which are involved in anxiety and depressive disorders, thereby producing an anxiolytic effect. silae.it

Table of Mentioned Compounds

Pharmacological and Biochemical Investigations in Vitro and Preclinical Studies

Receptor Binding and Ligand-Target Interactions

The 1-(2-Pyridyl)piperazine (B128488) moiety is a key structural scaffold found in numerous compounds that exhibit significant activity across a range of neurotransmitter systems. Its derivatives have been extensively studied for their interactions with various receptors, demonstrating a versatile binding profile that includes adrenergic, serotonergic, sigma, and histamine (B1213489) receptors.

Derivatives of 1-(2-pyridinyl)piperazine have been identified as a class of potent and selective alpha-2 (α2)-adrenoceptor antagonists. nih.govwikipedia.org In vitro studies have confirmed this activity by assessing the antagonism of clonidine's effects in isolated, field-stimulated rat vas deferens and through the displacement of [3H]clonidine from membrane binding sites in the calf cerebral cortex. nih.gov

One notable derivative, 1-(3-fluoro-2-pyridinyl)piperazine, demonstrated higher potency than the reference antagonists yohimbine (B192690) and rauwolscine (B89727) in displacing [3H]clonidine. nih.gov This compound also showed a higher affinity for the α2 binding site compared to the α1 site, which was labeled by [3H]prazosin, indicating its selectivity. nih.gov A related compound, 1-(2-pyrimidinyl)piperazine (PmP), which is a metabolite of buspirone, has also been shown to act as an antagonist at presynaptic α2-adrenoceptors on both noradrenergic and serotonergic nerve terminals in the rat brain. nih.gov

| Compound | Receptor Subtype | Binding Affinity (pA2) | Assay System |

| 1-(3-Fluoro-2-pyridinyl)piperazine | Alpha-2 Adrenoceptor | More potent than yohimbine | [3H]clonidine displacement (calf cortex) |

| 1-(2-Pyrimidinyl)piperazine | Presynaptic Alpha-2 (Noradrenergic) | 6.8 | [3H]noradrenaline release (rat synaptosomes) nih.gov |

| 1-(2-Pyrimidinyl)piperazine | Presynaptic Alpha-2 (Serotonergic) | 7.3 | [3H]serotonin release (rat synaptosomes) nih.gov |

The pyridylpiperazine structure is a key pharmacophore for ligands targeting serotonin (B10506) (5-HT) receptors. nih.gov Specific derivatives have been developed as dual-target ligands with high affinity for multiple 5-HT receptor subtypes. For example, a compound incorporating the 4-(pyridin-2-yl)piperazin-1-yl)propyl moiety was identified as a potent dual 5-HT1A and 5-HT7 receptor ligand. nih.gov

This particular ligand, 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one, exhibited sub-nanomolar affinity for the 5-HT1A receptor and low nanomolar affinity for the 5-HT7 receptor. nih.gov Functional studies revealed it acts as a full agonist at the 5-HT1A receptor while behaving as an antagonist at the 5-HT7 receptor, a profile that suggests potential for development as an antidepressant agent. nih.gov Serotonin itself is a crucial neurotransmitter that modulates a wide array of functions in the central nervous system, including mood, sleep, and appetite. mdpi.com

| Compound Derivative | Receptor Target | Binding Affinity (Ki) | Functional Activity |

| 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one | 5-HT1A Receptor | 0.74 nM nih.gov | Full Agonist nih.gov |

| 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one | 5-HT7 Receptor | 8.4 nM nih.gov | Antagonist nih.gov |

Studies have shown that N-(2-pyridyl)piperazines have a notable tendency to favor sigma-2 (σ2) receptors over the sigma-1 (σ1) subtype. nih.gov This preference distinguishes them from (3-pyridyl)piperazines and (4-pyridyl)piperazines, which tend to favor σ1 receptors. nih.gov The (2-pyridyl)piperazine scaffold is therefore considered optimal for developing selective σ2 ligands. nih.gov For instance, the derivative 1-(3-phenylpropyl)-4-(2-pyridyl)piperazine displays a 17-fold preference for the σ2 receptor over the σ1 receptor. nih.gov

In contrast, when the pyridylpiperazine moiety is incorporated into certain molecular structures designed as histamine H3 receptor ligands, its affinity for sigma receptors can be significantly modulated. In one study, replacing a piperidine (B6355638) ring with a piperazine (B1678402) ring in a dual H3/σ1 ligand resulted in a dramatic loss of affinity for the σ1 receptor (Ki = 1531 nM) while high affinity for the H3 receptor was maintained. nih.govacs.org This highlights that while the core structure has an affinity for sigma receptors, its selectivity and potency are highly dependent on the other structural components of the molecule. nih.govnih.gov These compounds generally exhibit low affinity for other targets like opioid and NMDA receptors. nih.gov

| Compound Series/Derivative | Preferred Target | Selectivity Profile | Key Finding |

| (2-Pyridyl)piperazines | Sigma-2 (σ2) Receptor nih.gov | Higher affinity for σ2 over σ1 nih.gov | Considered optimal for developing selective σ2 ligands. nih.gov |

| 1-(3-Phenylpropyl)-4-(2-pyridyl)piperazine | Sigma-2 (σ2) Receptor | 17-fold preference for σ2 over σ1 nih.gov | Demonstrates significant σ2 selectivity. nih.gov |

| Piperazine-based H3 ligand (cpd 4) | Histamine H3 Receptor | Low affinity for Sigma-1 (σ1) Receptor (Ki = 1531 nM) nih.govacs.org | Piperazine moiety confers high H3R selectivity over σ1R in this context. nih.govacs.org |

The 1-(2-Pyridyl)piperazine scaffold has been incorporated into molecules designed to target the histamine H3 receptor (H3R). acs.org The H3R is a G protein-coupled receptor that acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other key neurotransmitters, including acetylcholine, dopamine (B1211576), and serotonin. nih.govwikipedia.org

In comparative studies of dual H3R and σ1R ligands, the nature of the basic amine moiety (piperidine vs. piperazine) has been shown to be a critical determinant of selectivity. acs.orgnih.gov For example, a compound containing a 4-pyridylpiperidine moiety (KSK68) showed high affinity for both H3R and σ1R. acs.org However, its direct analogue containing a piperazine ring (KSK67) was found to be highly selective for the H3R, with significantly diminished affinity for the σ1R. acs.org This demonstrates that the piperazine-based structure can be a key element for achieving high selectivity for the histamine H3 receptor. acs.org

| Compound Feature | Primary Target | Secondary Target Affinity | Implication |

| Piperazine-based core (e.g., KSK67) | Histamine H3 Receptor acs.org | Low affinity for Sigma-1 Receptor acs.org | The piperazine moiety can drive selectivity for H3R over σ1R. acs.org |

| Piperidine-based core (e.g., KSK68) | Histamine H3 Receptor acs.org | High affinity for Sigma-1 Receptor acs.org | The piperidine moiety allows for dual H3/σ1 receptor activity. acs.org |

The interactions of 1-(2-Pyridyl)piperazine derivatives with multiple receptor types indicate a broad capacity to modulate various neurotransmitter systems.

Noradrenergic System: Through potent antagonism of presynaptic α2-adrenoceptors, these compounds can increase the release of noradrenaline. nih.govnih.gov

Serotonergic System: Direct interactions with 5-HT receptors, such as agonism at 5-HT1A and antagonism at 5-HT7, allow for direct modulation of serotonergic pathways. nih.gov

Histaminergic and Other Systems: As H3 receptor antagonists, they can enhance the release of histamine and subsequently modulate other neurotransmitters like acetylcholine, dopamine, and glutamate. nih.govwikipedia.org

Dopaminergic and Glutamatergic Systems: Modulation of sigma receptors, particularly the σ1 subtype, can influence several neurotransmitter systems, including the dopaminergic and glutamatergic pathways. nih.gov

Enzyme Inhibition and Modulatory Effects

Recent research has identified derivatives of 1-(2-Pyridyl)piperazine as effective enzyme inhibitors, specifically targeting urease. nih.gov Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. In humans, the urease activity of pathogens like Helicobacter pylori is a key factor in their survival in the acidic stomach environment and is linked to gastric ulcers and other disorders. nih.gov

In vitro inhibition assays demonstrated that derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) are potent urease inhibitors, with activity significantly exceeding that of the standard inhibitor, thiourea (B124793). For example, compound 5b showed an IC50 value of 2.0 ± 0.73 µM, and compound 7e had an IC50 of 2.24 ± 1.63 µM, compared to an IC50 of 23.2 ± 11.0 µM for thiourea. Another study identified compound 5j as a highly effective inhibitor with an IC50 value of 5.16 ± 2.68 μM. nih.gov In silico analysis confirmed favorable interactions between these potent inhibitors and the active site of the urease enzyme.

| Compound/Derivative | Target Enzyme | Inhibitory Potency (IC50) | Comparison to Standard |

| Derivative 5b | Urease | 2.0 ± 0.73 µM | More potent than Thiourea |

| Derivative 7e | Urease | 2.24 ± 1.63 µM | More potent than Thiourea |

| Derivative 5j | Urease | 5.16 ± 2.68 μM nih.gov | ~4.5-fold more potent than Thiourea nih.gov |

| Thiourea (Standard) | Urease | 23.2 ± 11.0 µM | Reference Standard |

Mechanisms of Action at the Molecular and Cellular Level

1-(2-Pyridyl)piperazine and its derivatives have been the subject of various preclinical investigations to elucidate their mechanisms of action at the molecular and cellular level. A primary and well-documented mechanism is the antagonism of α2-adrenoceptors. In vitro studies using calf cerebral cortex homogenates demonstrated that 1-(2-pyridinyl)piperazine derivatives effectively displace [3H]clonidine from its binding sites, indicating a high affinity for α2-adrenoceptors. nih.gov One derivative, 1-(3-fluoro-2-pyridinyl)piperazine, was found to be more potent in this displacement assay than the established α2-antagonists yohimbine and rauwolscine. nih.gov This antagonistic activity was further confirmed in functional assays, where these compounds antagonized the effects of clonidine (B47849) in the rat isolated, field-stimulated vas deferens. nih.gov

In addition to their effects on the adrenergic system, pyridylpiperazines have been shown to interact with other receptor systems. Research on a series of pyridylpiperazines revealed their affinity for sigma (σ) receptors. nih.gov Notably, the position of the nitrogen atom in the pyridyl ring influences the selectivity for sigma receptor subtypes. Compounds with the nitrogen at the 2-position of the pyridyl ring, such as 1-(2-pyridyl)piperazine derivatives, demonstrated a preference for the σ2 receptor subtype. nih.gov For instance, 1-(3-phenylpropyl)-4-(2-pyridyl)piperazine showed a 17-fold preference for the σ2 receptor over the σ1 receptor. nih.gov The interaction with sigma receptors suggests a potential role in modulating various cellular functions, as these receptors are involved in intracellular signaling and have been implicated in a range of neurological processes. nih.gov

The table below summarizes the receptor binding affinities for representative 1-(2-pyridyl)piperazine derivatives from preclinical studies.

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Preclinical Model |

| 1-(3-Fluoro-2-pyridinyl)piperazine | α2-Adrenoceptor | More potent than yohimbine | Calf cerebral cortex |

| 1-(3-Phenylpropyl)-4-(2-pyridyl)piperazine | σ2 Receptor | High affinity (17-fold > σ1) | Not specified |

| 1-(2-Phenylethyl)-4-(2-pyridyl)piperazine | σ2 Receptor | Favored over σ1 receptor | Not specified |

This table is generated based on data from preclinical studies on derivatives of 1-(2-pyridyl)piperazine.

Metabolite Role and Receptor Occupancy Studies in Preclinical Models

The metabolic fate of 1-(2-pyridyl)piperazine is of significant interest as it is a known metabolite of the veterinary neuroleptic drug, azaperone (B1665921). researchgate.netunlp.edu.ar Preclinical studies on azaperone metabolism in pigs and rats have provided insights into the potential biotransformation of 1-(2-pyridyl)piperazine. The metabolism of azaperone involves oxidative N-dealkylation, leading to the formation of 1-(2-pyridyl)piperazine. fao.org Further metabolism can occur through hydroxylation of the pyridine (B92270) ring. madbarn.com

While direct studies on the metabolites of 1-(2-pyridyl)piperazine dihydrochloride (B599025) are limited, research on analogous compounds offers valuable information. For instance, the structurally similar compound 1-(2-pyrimidinyl)-piperazine, a metabolite of buspirone, undergoes hydroxylation catalyzed by the cytochrome P450 enzyme CYP2D6 in human liver microsomes. unlp.edu.ar This suggests that hydroxylation is a likely metabolic pathway for 1-(2-pyridyl)piperazine as well.

The following table summarizes the key findings regarding the metabolism and potential metabolite activity based on preclinical studies of related compounds.

| Parent Compound | Metabolite | Metabolic Pathway | Pharmacological Activity of Metabolite | Preclinical Model |

| Azaperone | 1-(2-Pyridyl)piperazine | Oxidative N-dealkylation | α2-Adrenoceptor antagonist | Pig, Rat |

| Azaperone | Azaperol | Reduction of butanone | Pharmacologically active (less potent than parent) | Pig |

| Azaperone | 5'-Hydroxyazaperone | Hydroxylation | Not specified | Horse |

| Buspirone | 1-(2-Pyrimidinyl)-piperazine | Not specified | α2-Adrenoceptor antagonist, Partial 5-HT1A agonist | Rat |

This table is generated based on data from preclinical studies on the metabolism of azaperone and buspirone, which produce 1-(2-pyridyl)piperazine or a structurally similar metabolite.

Analytical and Chemical Biology Applications

Utilization as a Reagent in Analytical Chemistry

In the field of analytical chemistry, 1-(2-Pyridyl)piperazine (B128488) is a valuable derivatizing agent. It reacts with specific target molecules to form new compounds that are more easily detected and quantified, thereby enhancing the sensitivity and specificity of analytical methods.

Determination of Isocyanates in Environmental Samples

1-(2-Pyridyl)piperazine is employed as a key reagent for the detection and quantification of isocyanates, a class of highly reactive and toxic chemicals used in the manufacturing of polyurethanes, foams, and coatings. rsc.org Regulatory bodies like the US Occupational Safety and Health Administration (OSHA) have described methods (OSHA 42 and 47) that use glass fiber filters coated with 1-(2-pyridyl)piperazine to collect and stabilize airborne diisocyanates. nih.gov

One established technique involves a high-performance thin-layer chromatographic (HPTLC) method for analyzing both aliphatic and aromatic isocyanates and their oligomers in the air. rsc.org In this process, air is drawn through a toluene (B28343) solution of 1-(2-pyridyl)piperazine, which reacts with the isocyanates to form stable urea (B33335) derivatives. rsc.org These derivatives are then concentrated and analyzed on a thin-layer plate. rsc.org The resulting spots can be measured with a scanning densitometer, allowing for the determination of isocyanate concentrations as low as 0.0003 parts per million (ppm), which is equivalent to 2 micrograms per cubic meter (µg/m³). rsc.org This high sensitivity is crucial for monitoring workplace environments and ensuring worker safety. nih.gov The urea derivatives formed with 1-(2-pyridyl)piperazine exhibit significantly higher molar absorptivity compared to those derived from other reagents, contributing to the method's enhanced detection capabilities. rsc.org

Peptide Carboxyl Group Derivatization in Mass Spectrometry

In proteomics and chemical biology, 1-(2-pyridyl)piperazine (often abbreviated as 2-PP) is used to modify peptides for improved analysis by mass spectrometry. researchgate.netnih.gov The derivatization of carboxyl groups on peptides with 2-PP has been shown to significantly enhance the ionization efficiency of the peptides, leading to stronger signals in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). researchgate.netnih.govsigmaaldrich.com

The process involves using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to attach the 1-(2-pyridyl)piperazine molecule to the C-terminus and acidic side chains (aspartic and glutamic acid) of peptides. researchgate.netnih.gov Research has demonstrated that this derivatization is highly efficient, with yields for synthetic peptides reaching over 94%. researchgate.netnih.govsigmaaldrich.com This modification is particularly beneficial for detecting peptides with low molecular weight and high isoelectric points (pI). researchgate.netnih.gov The enhanced signal intensity allows for the confident identification of proteins from complex biological samples, such as tryptic digests of rat brain proteins, showcasing the potential for highly sensitive peptide determination in comprehensive proteome analysis. researchgate.netnih.gov

| Peptide | Derivatizing Reagent | Derivatization Yield (%) | Reference |

|---|---|---|---|

| RVYVHPI (RI-7) | 1-(2-Pyridyl)piperazine (2-PP) | >94 | researchgate.netnih.gov |

| APGDRIYVHPF (AF-11) | 1-(2-Pyridyl)piperazine (2-PP) | >94 | researchgate.netnih.gov |

| RVYVHPI (RI-7) | 1-(2-Pyrimidyl)piperazine (2-PMP) | >94 | researchgate.netnih.gov |

| APGDRIYVHPF (AF-11) | 1-(2-Pyrimidyl)piperazine (2-PMP) | >94 | researchgate.netnih.gov |

Radioligand Development for Molecular Imaging and Receptor Mapping

Derivatives of 1-(2-Pyridyl)piperazine are instrumental in the development of radioligands for non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT). These radioligands are designed to bind to specific biological targets, such as receptors that are overexpressed in diseases like cancer, allowing for their visualization and mapping.

Development of Technetium-99m-Labeled Radiotracers

Researchers have successfully synthesized and radiolabeled 1-(2-Pyridyl)piperazine derivatives with Technetium-99m (⁹⁹ᵐTc), the most commonly used medical radioisotope. researchgate.netnih.gov These efforts are particularly focused on developing imaging agents for the serotonin-7 receptor (5-HT₇R), which is overexpressed in aggressive brain tumors like glioblastoma multiforme. researchgate.netnih.gov

Specifically, 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives have been labeled with different Technetium-99m cores, such as fac-[⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ and ⁹⁹ᵐTcN²⁺. researchgate.netnih.gov The resulting radiotracers, for instance ⁹⁹ᵐTc(CO)₃- researchgate.net and ⁹⁹ᵐTcN- nih.gov, were prepared with high radiochemical purity (RCP), consistently exceeding 94-96%. researchgate.netnih.gov This high purity is essential for ensuring that the detected signal originates from the targeted receptor and not from unbound radioisotope, which is a critical factor for accurate diagnostic imaging.

In Vitro and In Vivo Binding Studies for Receptor Visualization

The developed ⁹⁹ᵐTc-labeled 1-(2-Pyridyl)piperazine derivatives have been rigorously evaluated through both in vitro and in vivo studies to confirm their efficacy as receptor imaging agents. researchgate.netnih.gov

In vitro binding assays using human glioblastoma (U-87 MG) cell lines, which are known to overexpress 5-HT₇ receptors, demonstrated that these radiotracers have a high affinity for their target. researchgate.netnih.gov The binding affinity is quantified by the inhibition constant (Ki), with lower values indicating stronger binding. For example, different derivatives have shown Ki values in the nanomolar range, confirming strong and specific binding to the 5-HT₇ receptor. researchgate.netnih.gov

| Radiotracer | Ki (nM) | Reference |

|---|---|---|

| ⁹⁹ᵐTc(CO)₃- rsc.org | 26.85 ± 0.78 | researchgate.net |

| ⁹⁹ᵐTc(CO)₃- sigmaaldrich.com | 36.67 ± 0.89 | researchgate.net |

| ⁹⁹ᵐTcN- rsc.org | 22.57 ± 0.73 | nih.gov |

| ⁹⁹ᵐTcN- sigmaaldrich.com | 14.85 ± 0.32 | nih.gov |

Subsequent in vivo biodistribution studies in animal models, including normal and tumor-xenografted mice, have provided further evidence of the radiotracers' potential. researchgate.netnih.gov These studies showed that the compounds can cross the blood-brain barrier and accumulate in the brain. researchgate.netnih.gov More importantly, in mice with U-87 MG tumors, the radiotracers accumulated significantly at the tumor site. researchgate.netnih.gov The tumor uptake, measured as a percentage of the injected dose per gram of tissue (%ID/g), was highest at 60 minutes post-injection for several derivatives. researchgate.netnih.gov Imaging studies confirmed these findings, with clear visualization of the tumor and high tumor-to-muscle ratios, indicating specific targeting. researchgate.netnih.gov Blocking studies, where a known 5-HT₇ receptor antagonist was co-injected, showed a significant reduction in tumor uptake, confirming that the accumulation is receptor-mediated. researchgate.netnih.gov

| Radiotracer | Peak Brain Uptake (%ID/g at 30 min) | Peak Tumor Uptake (%ID/g at 60 min) | Tumor-to-Muscle Ratio (at 60 min) | Reference |

|---|---|---|---|---|

| ⁹⁹ᵐTc(CO)₃- rsc.org | 0.8 ± 0.25 | 3.38 ± 0.65 | 3.33 | researchgate.net |

| ⁹⁹ᵐTc(CO)₃- sigmaaldrich.com | 0.64 ± 0.18 | 3.27 ± 0.5 | 3.88 | researchgate.net |

| ⁹⁹ᵐTcN- rsc.org | 0.14 ± 0.02 | 5.44 ± 0.58 | 4.61 | nih.gov |

| ⁹⁹ᵐTcN- sigmaaldrich.com | 0.54 ± 0.12 | 4.94 ± 1.65 | 5.61 | nih.gov |

Computational Approaches in Understanding Compound Behavior

Molecular Modeling for Ligand-Receptor Interactions

Molecular modeling is a cornerstone of computational drug design, enabling researchers to visualize and analyze the interactions between a ligand, such as 1-(2-Pyridyl)piperazine (B128488), and its biological receptor. Techniques like molecular docking and molecular dynamics (MD) simulations are used to predict the binding pose and stability of the ligand within the receptor's active site. acs.orgmdpi.comresearchgate.netmdpi.com

Studies on structurally related piperazine (B1678402) and piperidine (B6355638) derivatives have demonstrated how these compounds interact with various receptors, including sigma (σ), histamine (B1213489) (H3), and dopamine (B1211576) (D2) receptors. acs.orgnih.gov Molecular docking simulations of piperazine-based compounds with the Sigma-1 receptor (S1R), for instance, have revealed the critical role of the protonated piperazine nitrogen. nih.gov This positively charged nitrogen atom forms crucial ionic interactions and hydrogen bonds with negatively charged amino acid residues in the receptor's binding pocket, such as glutamic acid (Glu172) and aspartic acid (Asp126). nih.gov

MD simulations further enhance these findings by introducing flexibility and simulating the dynamic nature of the ligand-receptor complex over time. nih.gov These simulations can confirm the stability of the interactions predicted by docking and reveal how the compound might induce conformational changes in the receptor upon binding. nih.gov This detailed understanding of binding modes at the atomic level is invaluable for guiding the design of new analogs with improved affinity and selectivity.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies investigate how modifications to a molecule's chemical structure affect its biological activity. researchgate.netnih.gov By systematically altering parts of the 1-(2-Pyridyl)piperazine scaffold and observing the resulting changes in potency or receptor affinity, medicinal chemists can identify key pharmacophoric features responsible for its biological effects.

Computational analysis is integral to modern SAR, helping to rationalize observed trends. For example, in a study comparing piperazine and piperidine derivatives as dual-acting ligands for histamine H3 and Sigma-1 receptors, a significant finding emerged. Replacing the piperazine ring with a piperidine ring resulted in a dramatic increase in affinity for the σ1 receptor (from a Ki of 1531 nM to 3.64 nM) while having a minimal effect on H3 receptor affinity. nih.gov This suggests the piperidine moiety is a critical structural element for high-affinity σ1 receptor binding, whereas the piperazine ring is less favorable for this specific target but well-tolerated by the H3 receptor. nih.gov

SAR studies also explore the impact of substituents on the aromatic rings and the length of alkyl linkers connecting different parts of the molecule. nih.gov For certain piperazine derivatives targeting sigma receptors, the length of the alkylic linker did not show a clear influence on binding affinity. nih.gov These insights are crucial for optimizing lead compounds, allowing for the targeted modification of the molecular structure to enhance desired activities while potentially reducing off-target effects.

Table 1: SAR Insights from Piperazine/Piperidine Analogs at Sigma-1 (σ1) and Histamine H3 (H3) Receptors

| Compound ID | Core Structure | σ1 Receptor Affinity (Ki, nM) | H3 Receptor Affinity (Ki, nM) | Key SAR Observation |

|---|---|---|---|---|

| Compound 4 | Piperazine | 1531 | 3.17 | The piperazine core is associated with significantly lower affinity at the σ1 receptor. nih.gov |

| Compound 5 | Piperidine | 3.64 | 7.70 | Replacing piperazine with piperidine dramatically improves σ1 receptor affinity with minimal impact on H3 affinity. nih.gov |

Prediction of Pharmacological Profiles

Computational models can be developed to predict the pharmacological profile of a compound before it is synthesized, saving significant time and resources. Quantitative Structure-Activity Relationship (QSAR) is a prominent method used for this purpose. researchgate.netnih.govresearchgate.netmdpi.com QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

These models are built by calculating a set of molecular descriptors for each compound, which quantify various physicochemical properties such as shape, size, charge distribution, and hydrophobicity. Statistical methods are then used to correlate these descriptors with the observed biological activity.

For example, QSAR studies on aryl alkanol piperazine derivatives have successfully created models to predict their antidepressant activities by correlating molecular descriptors with their ability to inhibit serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake. nih.gov Similarly, QSAR models have been developed for other piperazine series to predict activities ranging from urease inhibition to toxicity. nih.govnih.gov These predictive models are powerful tools for screening virtual libraries of compounds and prioritizing the synthesis of candidates with the highest probability of possessing the desired pharmacological profile.

Analysis of Ionization States and Protonation

The ionization state, or protonation, of a molecule is a critical factor influencing its solubility, membrane permeability, and ability to interact with biological receptors. 1-(2-Pyridyl)piperazine is a dibasic compound, meaning it has two nitrogen atoms in the piperazine ring that can accept protons. The dihydrochloride (B599025) salt form indicates that these basic centers are protonated.

The tendency of a compound to be protonated at a given pH is determined by its pKa value(s). The basic pKa of 1-(2-Pyridyl)piperazine is reported to be 8.9. nih.gov Unsubstituted piperazine itself has two pKa values, typically around 9.73 and 5.35, corresponding to the first and second protonation events. uregina.caresearchgate.net At the physiological pH of approximately 7.4, the piperazine ring of 1-(2-Pyridyl)piperazine will be significantly protonated.

Computational studies have highlighted the importance of this protonation. nih.gov The difference in affinity between certain piperazine and piperidine analogs for the σ1 receptor was attributed to changes in their protonation states at physiological pH. nih.gov The positively charged, protonated form of the piperazine nitrogen is often essential for forming a salt bridge with acidic amino acid residues like glutamic acid in a receptor's binding site, an interaction that can be a primary anchor for the ligand. nih.govnih.gov Therefore, understanding and predicting the ionization state is fundamental to accurately modeling ligand-receptor interactions and explaining the compound's behavior in a biological environment.

Future Research Directions and Unexplored Avenues

Development of Highly Selective Ligands

A primary focus of ongoing research is the rational design of analogues with enhanced selectivity for specific receptor subtypes. The development of ligands that are highly selective for the σ₂ receptor over the σ₁ receptor is a significant area of interest, with potential applications in both oncology and neurotherapeutics. acs.orgmdpi.com Fine-tuning the substitutions on both the pyridyl and piperazine (B1678402) rings can lead to compounds that act as precise molecular probes and potential drug candidates with fewer off-target effects.

Exploration of Novel Therapeutic Targets

While the CNS applications of this scaffold are well-established, recent research has expanded its potential to new therapeutic areas. For instance, pyridylpiperazine derivatives have been identified as potent inhibitors of bacterial efflux pumps, which could help combat antibiotic resistance. researchgate.net Other studies have explored their use as urease inhibitors, which could be relevant for treating infections by pathogens like Helicobacter pylori. nih.gov These findings open up new avenues for developing anti-infective agents based on this versatile chemical core.

Advanced Synthetic Strategies for Enhanced Analogues

Modern synthetic chemistry offers new tools to create more complex and diverse libraries of 1-(2-pyridyl)piperazine (B128488) analogues. The development of novel synthetic protocols, including multicomponent reactions and diversity-oriented synthesis, can facilitate the rapid generation of novel compounds with improved drug-like properties. nih.gov These advanced strategies will be crucial for exploring a wider chemical space and identifying next-generation therapeutics.

Integration with High-Throughput Screening Initiatives

The 1-(2-pyridyl)piperazine core is an ideal building block for constructing chemical libraries for high-throughput screening (HTS). nih.gov Its favorable physicochemical properties and proven biological activity make it a valuable component in libraries designed to identify hits against both established and novel biological targets. Integrating this scaffold into large-scale HTS campaigns will likely accelerate the discovery of new lead compounds for a wide range of diseases.

Q & A

Q. What are the recommended synthetic methodologies for 1-(2-Pyridyl)piperazine dihydrochloride, and how can purity be ensured?

Methodological Answer: The compound is typically synthesized via coupling reactions using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to derivatize carboxyl groups on peptides . Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) with ≥96% purity thresholds, as referenced in crystallography-grade preparations .

Key Steps:

- Coupling Reaction: EDC/HOAt-mediated activation under inert conditions.

- Purification: Column chromatography or recrystallization.

- Validation: HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (MS) for molecular confirmation.

Q. What safety protocols are critical for handling and storing this compound?

Methodological Answer:

- Handling: Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or skin contact. The compound may degrade over time, releasing hazardous byproducts .

- Storage: Store at 2–8°C in airtight, light-resistant containers. Avoid long-term storage; requalify stability via thermal gravimetric analysis (TGA) if stored >6 months .

- Disposal: Follow EPA guidelines for amine-containing compounds, using neutralization with dilute HCl before incineration .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

Methodological Answer:

- X-ray Crystallography: SHELX software (SHELXL/SHELXS) for resolving crystal structures, particularly for assessing hydrogen bonding and salt formation in the dihydrochloride form .

- Spectroscopy:

- NMR: ¹H/¹³C NMR to verify pyridyl and piperazine proton environments (e.g., δ 8.2–8.5 ppm for pyridyl protons).

- FT-IR: Peaks at ~3400 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N pyridyl vibration) .

- Purity: HPLC with UV detection at 254 nm; retention time comparison against certified standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported α2-adrenergic receptor binding affinities?

Methodological Answer: Discrepancies in binding data (e.g., Ki values ranging from nM to µM) may arise from assay conditions. Recommended strategies:

- Comparative Assays: Use radioligand binding (³H-RX821002) in parallel with functional assays (cAMP inhibition) across cell lines (e.g., CHO-K1 vs. HEK293) .

- Molecular Dynamics (MD) Simulations: Model receptor-ligand interactions to identify solvent-accessibility differences in binding pockets .

- Control Experiments: Include reference antagonists (e.g., Yohimbine) to validate assay sensitivity .

Q. What experimental designs are optimal for studying its metabolic pathway as an Azaperone metabolite?

Methodological Answer:

- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor via LC-MS/MS for phase I metabolites (hydroxylation, N-dealkylation) .

- Isotope Tracing: Use ¹⁴C-labeled compound to track metabolic fate in urine/bile in vivo .

- Enzyme Inhibition: Co-incubate with CYP3A4/CYP2D6 inhibitors (ketoconazole, quinidine) to identify primary metabolic enzymes .

Q. How does its α2-adrenergic antagonism influence neuropharmacological studies?

Methodological Answer:

- Dose-Response Curves: Establish EC₅₀ values in isolated tissues (e.g., rat vas deferens) pre-treated with α2-agonists (clonidine) .

- Behavioral Models: Use forced swim (depression) or rotarod (motor coordination) tests in knockout (Adra2a⁻/⁻) mice to isolate receptor-specific effects .

- EEG/fMRI: Corrogate central α2-antagonism with changes in noradrenergic signaling .

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

Methodological Answer:

- Quality Control (QC): Implement orthogonal assays (e.g., SPR for binding affinity, cell-based luciferase reporter for functional activity) .

- Stability Profiling: Accelerated degradation studies (40°C/75% RH) to identify labile functional groups (e.g., pyridyl ring oxidation) .

- Standardized Protocols: Adopt NIH Rigor and Reproducibility guidelines for cell culture passage number and serum lot consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.